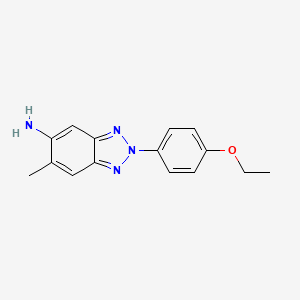

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

描述

Historical Context and Classification within Benzotriazole Family

The benzotriazole family of compounds has a rich historical foundation dating back to the late 19th century, with the first synthesis of benzotriazole reported in 1889 by G. Schultz. Initially, these compounds found primary applications as corrosion inhibitors, particularly for metals such as copper, zinc, and aluminum, due to their ability to form protective films on metal surfaces. The industrial relevance of benzotriazoles has persisted throughout the decades, with widespread applications in water treatment systems, lubricants, and anti-freeze solutions. However, by the mid-20th century, benzotriazole derivatives began attracting attention for their potential biological activities, particularly their ability to interact with enzymes and proteins.

The classification of this compound within the broader benzotriazole family positions it as a substituted benzotriazole derivative with specific functional group modifications. Benzotriazoles are heterocyclic compounds characterized by a fused benzene and triazole ring system, which provides the fundamental scaffold for various chemical modifications. The compound belongs to the class of substituted benzotriazoles, specifically those bearing aryl substituents at the 2-position of the triazole ring, combined with additional functional groups on the benzene portion of the molecule.

The evolution of benzotriazole chemistry has led to the development of numerous derivatives with specialized applications. The historical progression from simple corrosion inhibitors to complex molecular entities with potential pharmaceutical and industrial applications demonstrates the versatility of the benzotriazole framework. The specific combination of functional groups in this compound represents a modern approach to benzotriazole design, incorporating multiple substitution patterns to achieve desired properties.

Within the classification system for benzotriazole derivatives, this compound can be categorized as a tri-substituted benzotriazole, featuring substitutions at the 2-position (ethoxy-phenyl group), 5-position (amino group), and 6-position (methyl group). This substitution pattern distinguishes it from simpler benzotriazole derivatives and places it among the more complex members of this chemical family. The systematic development of such derivatives reflects the ongoing research efforts to optimize benzotriazole structures for specific applications and improved performance characteristics.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features and the potential applications these features may enable. The compound's molecular architecture represents a convergence of several important chemical motifs, making it a valuable subject for various research investigations. The presence of the benzotriazole core provides inherent stability and electronic properties that have made this class of compounds attractive for numerous applications, while the specific substitution pattern in this derivative offers opportunities for novel interactions and functionalities.

Research into benzotriazole derivatives has demonstrated their remarkable versatility in chemical applications, with studies showing their potential as antimicrobial agents, particularly against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. Additionally, certain derivatives have exhibited potent antiprotozoal activity against Acanthamoeba castellanii, as well as analgesic effects that surpass those of standard pharmaceutical compounds. The structural modifications present in this compound may contribute to enhanced biological activity profiles compared to simpler benzotriazole derivatives.

The chemical research significance of this compound is further emphasized by its inclusion in specialized chemical databases and research repositories. The compound appears in the BindingDB database, which focuses on protein-ligand interactions, suggesting potential for biological target engagement. The presence of the amino group at the 5-position of the benzotriazole ring, combined with the ethoxy-phenyl substitution, creates a molecular environment that may facilitate specific protein-ligand interactions or enzyme binding events.

Table 1: Physicochemical Properties of this compound

The research significance of this compound extends to its potential role in understanding structure-activity relationships within the benzotriazole family. The specific combination of functional groups present in this molecule provides researchers with opportunities to investigate how different substitution patterns affect the overall properties and activities of benzotriazole derivatives. The ethoxy group's influence on molecular polarity and membrane permeability, combined with the amino group's potential for hydrogen bonding and the methyl group's steric effects, creates a complex molecular system suitable for detailed chemical research investigations.

Overview of Current Applications and Research Interest

Current research interest in this compound reflects the broader scientific community's focus on developing specialized benzotriazole derivatives with enhanced properties and novel applications. While the compound was previously available through commercial sources, its discontinuation as a commercial product has not diminished research interest, as evidenced by its continued presence in scientific databases and research repositories. The compound's unique structural features continue to attract attention from researchers investigating advanced benzotriazole applications.

The research landscape for benzotriazole derivatives has expanded significantly beyond their traditional applications as corrosion inhibitors and ultraviolet absorbers. Contemporary research has revealed the potential of benzotriazole compounds in pharmaceutical development, with studies demonstrating antimicrobial, analgesic, antioxidant, anti-inflammatory, and antifungal activities. The structural modifications present in this compound position it as a candidate for investigation in these emerging application areas.

The compound's inclusion in biochemical databases, particularly its presence in the BindingDB repository, indicates ongoing research interest in its potential biological activities. The database entry suggests that this compound, or closely related derivatives, may have been investigated for interactions with biological targets, particularly enzymes or proteins relevant to therapeutic applications. The specific structural features of this compound, including the amino group and the ethoxy-phenyl substitution, may contribute to unique binding profiles or biological activities.

Table 2: Research Database Presence and Identifiers

Current applications research for benzotriazole derivatives encompasses a wide range of fields, from materials science to pharmaceutical development. The unique combination of functional groups in this compound may enable applications in advanced materials, where specific molecular interactions or stability characteristics are required. The compound's structural complexity suggests potential for use in applications requiring precise molecular recognition or specific binding properties.

The research interest in this compound is also reflected in the continued development of synthetic methodologies for benzotriazole derivatives. Recent advancements in synthesis techniques, including solvent-free approaches for N-alkylation and the preparation of N-acyl benzotriazoles, have facilitated the exploration of complex benzotriazole structures like this compound. These synthetic developments have opened new avenues for preparing and studying such compounds, contributing to the overall research momentum in this field.

The future research potential for this compound appears promising, given the continued expansion of benzotriazole applications and the unique structural features of this particular derivative. The compound represents an intersection of traditional benzotriazole chemistry with modern molecular design principles, positioning it as a valuable subject for ongoing and future research investigations. The combination of established benzotriazole properties with novel substitution patterns creates opportunities for discovering new applications and advancing the understanding of structure-activity relationships in this important class of compounds.

属性

IUPAC Name |

2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-3-20-12-6-4-11(5-7-12)19-17-14-8-10(2)13(16)9-15(14)18-19/h4-9H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWZEJBAZIUQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350192 | |

| Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

355818-00-7 | |

| Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diazotization and Azo Coupling

A key step in benzotriazole synthesis is the formation of azo intermediates via diazotization of aromatic amines followed by azo coupling with phenols or other aromatic compounds.

Diazotization is performed by treating an aromatic amine with nitrite salts (e.g., sodium nitrite) in acidic media. Improved processes replace traditional hydrochloric acid with concentrated sulfuric acid or anhydrous nitrosylsulfuric acid to enhance safety and reaction control.

Azo coupling involves reacting the diazonium salt with phenols or substituted phenols in polar aprotic solvents such as toluene, xylenes, or heptane. The molar ratio of diazonium salt to phenol is typically between 2:1 and 1:2, with 1:1 being common.

Surface active modifiers like emulsifying agents or surfactants (e.g., HOSTAPUR® SAS93) are used to ensure adequate mixing and reaction efficiency.

Reduction of Azo Intermediates to Benzotriazolyl Amines

The azo intermediates are reduced to benzotriazolyl-1-oxide and subsequently to 2H-benzotriazoles using conventional reducing agents. Common methods include catalytic hydrogenation or chemical reduction with agents such as sodium dithionite or zinc in acidic media.

This reduction step is crucial to obtain the amino-substituted benzotriazole core, such as the 5-ylamine group in the target compound.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.

A typical approach involves reacting a halogenated benzotriazole intermediate with 4-ethoxyphenyl nucleophiles or using Suzuki or Buchwald-Hartwig coupling methods to attach the ethoxy-substituted phenyl ring.

Solvents like acetonitrile or toluene are commonly used, and bases such as triethylamine facilitate the substitution.

Methyl Substitution at the 6-Position

The methyl group at the 6-position of the benzotriazole ring is usually introduced by starting from appropriately substituted aniline or phenol precursors or via selective alkylation reactions.

For example, 6-methyl-2-aminobenzotriazole derivatives can be synthesized by starting from 4-methyl-2-aminophenol or related compounds.

Representative Synthetic Procedure (Literature-Based)

Research Findings and Optimization Notes

Solvent choice is critical: polar aprotic solvents miscible with water (e.g., acetonitrile) improve reaction rates and yields in coupling steps.

Surface active modifiers enhance mixing and prevent phase separation during azo coupling, leading to higher purity products.

Diazotization improvements using sulfuric acid instead of hydrochloric acid reduce hazardous byproducts and allow safer scale-up.

Reduction methods vary; catalytic hydrogenation offers cleaner reactions but requires specialized equipment, while chemical reductions are more accessible but may need careful workup.

Reaction times for coupling and reduction steps range from several hours to days depending on conditions and scale.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

科学研究应用

Coordination Chemistry

The benzotriazole functional group in 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine allows for the formation of stable complexes with transition metals. This property is particularly useful in the design of new catalysts and materials.

- Case Study : A study by Chen et al. (2010) demonstrated that derivatives of benzotriazole can stabilize transition metal complexes, enhancing their catalytic activity. The research highlighted the potential of using this compound to create N,O-bidentate ligands that can coordinate with metals such as zinc and magnesium, which are crucial for various catalytic processes .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate reactions such as nucleophilic substitutions and coupling reactions.

- Example Reaction : The synthesis of substituted benzotriazoles has been reported using this compound as a precursor. This approach allows chemists to modify the benzotriazole structure to tailor properties for specific applications .

Materials Science

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and UV resistance.

- Application : Studies have shown that incorporating benzotriazole derivatives into polymers can significantly improve their resistance to photodegradation. This application is particularly relevant in the development of coatings and materials used in outdoor environments .

Data Tables

| Ligand Name | Metal Complexes Formed | Application Area |

|---|---|---|

| 2-(4-Ethoxy-phenyl)-6-methyl | Zn, Mg | Catalysis |

| Benzotriazole derivative A | Cu | Organic synthesis |

| Benzotriazole derivative B | Ni | Material science |

作用机制

The mechanism of action of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity.

Inhibition or Activation: The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Effects : The ethoxy group in the target compound balances lipophilicity and metabolic stability better than smaller alkoxy groups (e.g., methoxy) or bulky alkyl chains (e.g., butyl) .

- Benzotriazole Core : Compared to thiazolo-triazole derivatives (e.g., ), the benzotriazole system offers superior thermal and oxidative stability, critical for materials science applications .

- Biological Activity: While ethoxy-substituted phenols are linked to anti-inflammatory activity (), the ethoxy-benzotriazole-amine structure may exhibit unique pharmacokinetic profiles due to amine functionalization .

生物活性

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine, with the molecular formula C₁₅H₁₆N₄O and a molar mass of approximately 268.32 g/mol, is a compound belonging to the benzotriazole class. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an ethoxy group and a methyl group attached to the benzotriazole core, which significantly influences its chemical behavior and biological interactions. The unique arrangement of substituents contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit notable antimicrobial properties. Preliminary studies suggest that this compound can inhibit the activity of various bacterial enzymes, leading to its potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Benzotriazole | Antibacterial | 12.5 - 25 | |

| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Antibacterial | TBD |

Studies have shown that compounds with similar structures can demonstrate mild to moderate antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. It may modulate biochemical pathways by either inhibiting or activating certain targets within microbial cells. This interaction is crucial for understanding its therapeutic potential.

Case Studies

A study focused on the antibacterial efficacy of various benzotriazole derivatives highlighted the promising activity of compounds similar to this compound against both laboratory strains and clinical isolates. The findings indicated that these compounds could serve as potential lead candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzotriazole derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-ylamine | Fluorine substitution | Different antibacterial profile |

| 2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine | Methoxy group instead of ethoxy | Variations in solubility and reactivity |

| Benzotriazole | Base structure without substituents | Exhibits basic antibacterial activity |

These comparisons illustrate how slight modifications in chemical structure can lead to significant differences in biological activity, underscoring the importance of structural optimization in drug development .

常见问题

Basic: What analytical techniques are recommended for characterizing the purity and structure of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine?

Methodological Answer:

To ensure structural fidelity and purity, a combination of spectroscopic and chromatographic methods should be employed:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm, referencing solvent systems from similar benzotriazole derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm functional groups (e.g., NH₂, C-O-C) via characteristic peaks (e.g., 3350 cm⁻¹ for NH₂ stretching) .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to assign protons and carbons (e.g., ethoxy group protons at δ 1.3–1.5 ppm and aromatic protons in the benzotriazole core at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF, ensuring adherence to theoretical values (e.g., MW = 297.34 g/mol).

Basic: What synthetic routes are reported for benzotriazole derivatives structurally analogous to this compound?

Methodological Answer:

Synthesis typically involves multi-step condensation and cyclization:

- Step 1: React 4-ethoxy-aniline with nitrating agents to introduce nitro groups, followed by reduction to form a diamine intermediate.

- Step 2: Cyclize the diamine with methyl-substituted benzaldehyde derivatives under acidic conditions to form the benzotriazole core .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and final product via recrystallization (ethanol/water) .

- Key Reference: Analogous methods for triazole derivatives use ethyl oxalyl monochloride for carboxylation .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .

- Temperature Control: Perform cyclization at 80–100°C to balance reaction rate and side-product formation .

- By-Product Mitigation: Monitor reaction progress via TLC and employ gradient HPLC purification to isolate the target compound from dimers or oxidized by-products .

Advanced: What methodologies are appropriate for investigating the acid-base properties of this compound in non-aqueous solvents?

Methodological Answer:

Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous media:

- Solvent Choice: Test isopropyl alcohol, tert-butyl alcohol, or acetone to mimic reaction environments .

- Procedure:

- Dissolve 0.1 mmol of the compound in 20 mL solvent.

- Titrate with 0.05 M TBAH, recording mV values at 0.05 mL increments.

- Calculate half-neutralization potentials (HNP) and derive pKa using the Henderson-Hasselbalch equation .

- Data Interpretation: Compare pKa values across solvents to assess substituent effects (e.g., ethoxy group’s electron-donating nature lowers acidity) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzotriazole derivatives like this compound?

Methodological Answer:

Address discrepancies through systematic validation:

- Biological Replicates: Perform dose-response assays (e.g., IC₅₀ for antimicrobial activity) in triplicate to ensure reproducibility .

- Structural Confirmation: Cross-validate compound identity via X-ray crystallography (for crystalline derivatives) or 2D-NMR (e.g., NOESY for spatial conformation) .

- Mechanistic Studies: Use molecular docking to compare binding affinities across protein targets (e.g., triazole derivatives’ interactions with bacterial enzymes) .

Advanced: What experimental designs are suitable for assessing the environmental stability of this compound?

Methodological Answer:

Adopt a tiered approach inspired by environmental fate studies :

- Hydrolytic Stability: Incubate the compound in pH-buffered solutions (pH 3–9) at 25°C and 50°C. Analyze degradation products via LC-MS .

- Photolytic Degradation: Expose to UV light (λ = 254 nm) in a photoreactor. Monitor decomposition kinetics using HPLC .

- Ecotoxicity Screening: Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀) and bioaccumulation potential .

Basic: How can researchers confirm the regioselectivity of substitution in the benzotriazole core during synthesis?

Methodological Answer:

- ¹H-¹³C HMBC NMR: Correlate aromatic protons with adjacent carbons to confirm substitution at the 5-position of the benzotriazole ring .

- X-Ray Diffraction: Resolve crystal structures to unambiguously assign substituent positions (e.g., ethoxy group at the 4-phenyl position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。